N-(1-Cyclohexylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-4-methyl-benzamide
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Overview
Description
N-(1-Cyclohexylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-4-methyl-benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a cyclohexylcarbamoyl group, a methoxy-phenyl group, and a methyl-benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclohexylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-4-methyl-benzamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure consistency and quality. The methods used in industrial settings are designed to optimize efficiency, reduce costs, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyclohexylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-4-methyl-benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may include specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the functional groups involved.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying specific biological processes.
Medicine: Research may explore its potential as a therapeutic agent for treating certain diseases or conditions.
Industry: It could be used in the development of new materials or as a component in specialized industrial processes.
Mechanism of Action
The mechanism by which N-(1-Cyclohexylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-4-methyl-benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins, influencing specific pathways and processes. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-Cyclohexylcarbamoyl-2-(4-methoxy-phenyl)-vinyl)-4-methyl-benzamide may include other carbamoyl-phenyl derivatives or benzamide derivatives with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical properties and potential applications. Comparing it with similar compounds can highlight differences in reactivity, stability, and biological activity, providing insights into its potential advantages and limitations.
Properties
Molecular Formula |
C24H28N2O3 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[(Z)-3-(cyclohexylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H28N2O3/c1-17-8-12-19(13-9-17)23(27)26-22(16-18-10-14-21(29-2)15-11-18)24(28)25-20-6-4-3-5-7-20/h8-16,20H,3-7H2,1-2H3,(H,25,28)(H,26,27)/b22-16- |
InChI Key |
STHRJAQQBAADAA-JWGURIENSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NC3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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